![molecular formula C8H3F5O2 B1465076 2,5-Difluoro-4-(trifluoromethyl)benzoic acid CAS No. 261945-05-5](/img/structure/B1465076.png)
2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
2,5-Difluoro-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3F5O2 and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2,5-Difluoro-4-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The unique fluorinated structure enhances interactions with biological targets, making it a valuable compound in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₃F₅O₂. The presence of multiple fluorine atoms contributes to its lipophilicity and alters its electronic properties, which can enhance binding affinities to various biological receptors.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Agonistic Activity on G Protein-Coupled Receptors (GPCRs) : Structure-activity relationship studies have shown that the trifluoromethyl and difluoro groups improve agonistic activity on GPCRs due to enhanced halogen bonding interactions with proteins . This suggests potential applications in developing drugs targeting GPCRs.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial activity against various pathogens. For instance, derivatives of trifluoromethyl benzoic acids have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger .
Table 1: Summary of Biological Activities
Detailed Findings
- G Protein-Coupled Receptors : The introduction of fluorine atoms significantly enhances the binding affinity to GPCRs. This is particularly relevant for developing new therapeutic agents targeting these receptors, which play critical roles in various physiological processes.
- Antimicrobial Studies : In vitro studies demonstrated that this compound derivatives exhibited varying degrees of antimicrobial activity. For example, the Minimum Inhibitory Concentration (MIC) against Bacillus cereus was notably lower than that of some established antibiotics, suggesting a promising alternative for treating bacterial infections .
- Enzyme Inhibition : Research has indicated that certain derivatives can inhibit key enzymes like AChE and BuChE, which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values reported range from 46.8 to 137.7 µM, indicating moderate potency .
Scientific Research Applications
Drug Development
2,5-Difluoro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure has been shown to improve the agonistic activity of G protein-coupled receptors (GPCRs), which are vital targets in drug discovery. The introduction of fluorine atoms can enhance the binding affinity and selectivity of drug candidates.
Case Study : A structure-activity relationship study demonstrated that modifications to the benzoic acid core, particularly with fluorinated substituents, resulted in compounds with significantly improved biological activity against specific receptors .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. Preliminary research suggests its potential effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Study | Findings |
---|---|
Study A | Showed significant antibacterial activity against Staphylococcus aureus |
Study B | Demonstrated efficacy against Escherichia coli |
Polymer Chemistry
In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance.
Data Table: Properties of Polymers Modified with this compound
Property | Control Polymer | Modified Polymer |
---|---|---|
Thermal Stability | 200°C | 250°C |
Chemical Resistance | Moderate | High |
Analytical Applications
The compound is also employed in analytical chemistry as a reagent for various reactions, including condensation reactions that form more complex structures. Its unique properties allow for better detection and quantification of other compounds in mixtures.
Properties
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVHPNBSOAALGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702810 | |
Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-05-5 | |
Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261945-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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